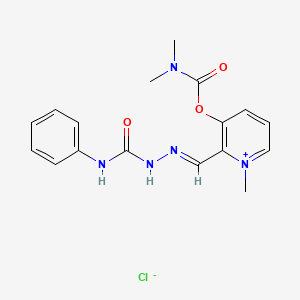

MHP 133

Description

Propriétés

IUPAC Name |

[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3.ClH/c1-21(2)17(24)25-15-10-7-11-22(3)14(15)12-18-20-16(23)19-13-8-5-4-6-9-13;/h4-12H,1-3H3,(H,19,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOVMZDBWGMPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1C=NNC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC(=C1/C=N/NC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Maridebart Cafraglutide: A Technical Deep Dive into a Novel Bi-Functional Metabolic Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridebart cafraglutide, also known as AMG 133 or MariTide, is an investigational bi-functional therapeutic agent engineered for the treatment of obesity and related metabolic disorders.[1][2][3][4] Developed by Amgen, this molecule represents a novel approach in the field of metabolic medicine by combining two distinct pharmacological actions into a single entity: antagonism of the glucose-dependent insulinotropic polypeptide receptor (GIPR) and agonism of the glucagon-like peptide-1 receptor (GLP-1R).[5][6] This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key experimental data related to Maridebart cafraglutide.

Molecular Structure

Maridebart cafraglutide is an antibody-peptide conjugate with an average molecular weight of 153,514 Da.[1] It is composed of a fully human monoclonal IgG1 antibody that acts as a GIPR antagonist, to which two identical GLP-1 analogue peptides are covalently linked.[1][6][7]

Antibody Component: The antibody is a human Immunoglobulin G1-kappa that specifically targets and antagonizes the Homo sapiens GIPR.[7][8]

Peptide Component: The GLP-1 analogue is a modified peptide designed for potent agonism of the GLP-1 receptor.[1] Its sequence is: H[Aib]EGTFTSDYSSYLEEQAAKEFIAWLVKGGG(GGGGS)3K(BrAc){CONH2}[1]

Linker and Conjugation: The GLP-1 analogue peptides are conjugated to the antibody via an amino acid linker.[1][2] Specifically, the conjugation occurs at the E384C position of the antibody's heavy chain.[7] The linker is described as a fused 18-mer linker: diglycyl-tris(tetraglycyl-seryl)-lysinamide.[7][8]

The precise structure allows for a prolonged half-life, enabling less frequent dosing intervals, such as monthly injections.[9]

Mechanism of Action

Maridebart cafraglutide's unique dual mechanism of action is central to its therapeutic potential. It simultaneously inhibits GIPR signaling while activating GLP-1R signaling pathways.[5][6]

-

GIP Receptor Antagonism: The antibody component of Maridebart cafraglutide binds to the GIP receptor and blocks its activation by endogenous GIP. Inhibition of GIPR signaling is thought to contribute to weight loss.[9]

-

GLP-1 Receptor Agonism: The two conjugated GLP-1 analogue peptides activate the GLP-1 receptor, a well-established target for metabolic therapies.[3][6] This activation leads to various effects, including:

-

Enhanced insulin secretion in a glucose-dependent manner.

-

Suppression of glucagon secretion.

-

Delayed gastric emptying.

-

Increased satiety, leading to reduced food intake.[3]

-

The combination of these two actions is believed to result in a synergistic effect on weight loss and metabolic control.

Figure 1: Signaling pathway of Maridebart cafraglutide.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Maridebart cafraglutide.

Table 1: In Vitro Potency

| Assay | Cell Line | Activity |

| GIPR Antagonism (cAMP) | HEK293T expressing human GIPR | Antagonist |

| GLP-1R Agonism (cAMP) | CHO cells expressing human GLP-1R | Agonist |

Data extracted from preclinical studies.[10]

Table 2: Preclinical Efficacy in Obese Cynomolgus Monkeys

| Treatment Group | Change in Body Weight | Change in Total Energy Intake | Change in Fasting Triglycerides | Change in Fasting Insulin |

| 0.25 mg/kg AMG 133 | -11% from baseline | Dose-dependent reduction | Reduction from baseline | Reduction from baseline |

| 0.75 mg/kg AMG 133 | -13% from baseline | Dose-dependent reduction | Reduction from baseline | Reduction from baseline |

Data from a study in obese male cynomolgus monkeys.[1]

Table 3: Phase 1 Clinical Trial Results in Adults with Obesity

| Dose Cohort | Mean Half-life (intact) | Mean Half-life (total) |

| Single Ascending Dose | 14-16 days | 21-24 days |

| Multiple Ascending Dose | Not specified | Not specified |

Data from a Phase 1, randomized, placebo-controlled, double-blind trial.[10]

Table 4: Phase 2 Clinical Trial Results at 52 Weeks

| Population | Treatment Group | Mean Weight Loss |

| Obesity or Overweight (without Type 2 Diabetes) | Maridebart cafraglutide | Up to ~20% |

| Obesity or Overweight (with Type 2 Diabetes) | Maridebart cafraglutide | Up to ~17% |

| Population | Treatment Group | Mean Reduction in HbA1c |

| Obesity or Overweight (with Type 2 Diabetes) | Maridebart cafraglutide | Up to 2.2 percentage points |

Data from a Phase 2, double-blind, dose-ranging study.

Experimental Protocols

In Vitro cAMP Assay for GLP-1R Agonist and GIPR Antagonist Activity

Objective: To determine the in vitro functional activity of Maridebart cafraglutide at the human GLP-1 and GIP receptors.

Methodology:

-

Cell Culture:

-

cAMP Measurement:

-

Intracellular cyclic adenosine monophosphate (cAMP) levels were measured as an indicator of receptor activation or inhibition.

-

A homogeneous time-resolved fluorescence (HTRF) assay was employed for cAMP detection.[1]

-

-

Agonist Mode (GLP-1R):

-

CHO-hGLP-1R cells were incubated with serial dilutions of Maridebart cafraglutide.

-

cAMP accumulation was measured to determine the agonist potency.

-

-

Antagonist Mode (GIPR):

Figure 2: Workflow for in vitro cAMP assays.

Preclinical Evaluation in Obese Cynomolgus Monkeys

Objective: To assess the in vivo efficacy of Maridebart cafraglutide on body weight and metabolic parameters in a non-human primate model of obesity.

Methodology:

-

Animal Model: Male obese cynomolgus monkeys were used for the study.[1]

-

Dosing: Animals were administered Maridebart cafraglutide subcutaneously.[1]

-

Parameters Measured:

-

Data Analysis: Changes in the measured parameters from baseline were calculated and compared between treatment and control groups.

Phase 2 Clinical Trial Design

Objective: To evaluate the efficacy, safety, and tolerability of different doses of Maridebart cafraglutide in adults with overweight or obesity, with or without type 2 diabetes mellitus.[11]

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[4]

-

Participants: Adults with a body mass index (BMI) meeting the criteria for overweight or obesity. The study included two cohorts: one with and one without a diagnosis of type 2 diabetes.[11]

-

Intervention: Participants were randomized to receive subcutaneous injections of Maridebart cafraglutide at various doses and frequencies (e.g., monthly) or a placebo.[4]

-

Primary Endpoint: The primary outcome measured was the percent change in body weight from baseline to week 52.[4]

-

Secondary and Exploratory Endpoints: These included changes in HbA1c, other cardiometabolic risk factors, safety, and tolerability.

Conclusion

Maridebart cafraglutide is a promising, scientifically compelling therapeutic candidate for the management of obesity and related metabolic conditions. Its innovative molecular design as an antibody-peptide conjugate with a dual mechanism of action—GIPR antagonism and GLP-1R agonism—sets it apart from existing therapies. Preclinical and clinical data have demonstrated significant, dose-dependent weight loss and improvements in key metabolic markers. The long half-life of the molecule allows for a more convenient monthly dosing regimen, which may improve patient adherence. Ongoing and future clinical trials will further elucidate the long-term efficacy and safety profile of this novel agent.

References

- 1. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maridebart cafraglutide - Wikipedia [en.wikipedia.org]

- 3. swolverine.com [swolverine.com]

- 4. Once-Monthly Maridebart Cafraglutide for the Treatment of Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maridebart Cafraglutide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. adcreview.com [adcreview.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Maridebart Cafraglutide | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 10. news-medical.net [news-medical.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

The Discovery and Development of AMG 133 (Maridebart Cafraglutide): A Bispecific Approach to Metabolic Regulation

Abstract

Obesity is a global public health crisis demanding innovative therapeutic strategies.[1] Maridebart cafraglutide (formerly AMG 133) is a first-in-class investigational therapeutic engineered as a bispecific molecule that combines antagonism of the glucose-dependent insulinotropic polypeptide receptor (GIPR) with agonism of the glucagon-like peptide-1 receptor (GLP-1R).[2][3] This dual mechanism is rooted in human genetic insights and preclinical evidence suggesting a synergistic effect on weight loss and metabolic improvement.[3][4] AMG 133 is structured as a fully human monoclonal anti-GIPR antibody conjugated to two GLP-1 analogue agonist peptides.[1][5] Preclinical studies in obese mouse and monkey models demonstrated significant reductions in body weight and enhancements in metabolic markers.[6] Subsequent Phase 1 and Phase 2 clinical trials have shown that AMG 133 has an acceptable safety profile and produces substantial, durable, dose-dependent weight loss in individuals with obesity, with or without type 2 diabetes.[7][8] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of maridebart cafraglutide.

Discovery and Molecular Design Rationale

The development of maridebart cafraglutide was predicated on advanced human genetics research that aimed to unravel the complexities of obesity.[3][4] Genome-wide studies pointed to the GIP receptor (GIPR) locus as a contributor to body weight regulation.[7] The therapeutic hypothesis was that combining GIPR inhibition with the known weight-loss effects of GLP-1R agonism could produce a synergistic effect.[9] Pharmacological inhibition of GIPR alone had been shown to prevent weight gain in diet-induced obese (DIO) mice and cynomolgus monkeys.[9]

Amgen's research team engineered and evaluated over 150 variations of antibody-peptide conjugate molecules to optimize for this dual activity.[4] The resulting candidate, maridebart cafraglutide (AMG 133), is a bispecific molecule. It consists of a fully human monoclonal antibody that acts as a GIPR antagonist, which is conjugated via amino acid linkers to two identical GLP-1 analogue peptides that function as GLP-1R agonists.[1][5] This design leverages the long half-life of the antibody backbone to allow for less frequent dosing intervals.[10]

Mechanism of Action

Maridebart cafraglutide simultaneously modulates two key incretin pathways involved in metabolic regulation:

-

GLP-1 Receptor Agonism: Like other GLP-1R agonists, it mimics the effects of endogenous GLP-1, which is known to inhibit appetite and improve glucose regulation.[11]

-

GIP Receptor Antagonism: Concurrently, it blocks the GIPR. While GIP is also an incretin, preclinical and genetic data suggest that inhibiting its action, particularly in combination with GLP-1R activation, contributes significantly to weight reduction and may counteract mechanisms that promote fat storage.[2][9][11]

This dual-action mechanism is designed to create a more potent effect on weight loss and metabolic control than targeting either pathway alone.

Preclinical Development

Experimental Protocols: In Vitro Characterization

The bioactivity of maridebart cafraglutide was assessed using cell-based functional assays.[7] Recombinant cell lines were engineered to express specific incretin receptors:

-

Human Embryonic Kidney (HEK) 293T cells were used to express human or cynomolgus monkey GIPR.[7][12]

-

Chinese Hamster Ovary (CHO) cells were used to express rat or mouse GIPR.[7]

The primary endpoint measured was the accumulation of cyclic adenosine monophosphate (cAMP) following receptor activation or inhibition.[7][12] For GIPR antagonism, the ability of AMG 133 to inhibit GIP-induced cAMP accumulation was quantified. For GLP-1R agonism, its ability to stimulate cAMP was measured.

In Vitro Results

Maridebart cafraglutide demonstrated potent and specific activity at both target receptors in cell-based assays.[5][12]

| Parameter | Receptor | Cell Line | Value | Citation |

| Binding Affinity (Kd) | Human GIPR | HEK293T | 37 pM | [12] |

| Antagonist Activity (IC50) | Human GIPR | HEK293T | 42.4 nM | [5][12] |

| Cynomolgus Monkey GIPR | HEK293T | 26.5 nM | [5] | |

| Rat GIPR | CHO | 822 nM | [5] | |

| Binding Activity (IC50) | Human GLP-1R | Radioligand Assay | 55.2 nM | [12] |

| Agonist Activity (EC50) | Human GLP-1R | Cell-based Assay | 4.1 pM | [6] |

Table 1: In Vitro Activity of Maridebart Cafraglutide (AMG 133).

Experimental Protocols: In Vivo Animal Studies

Efficacy was evaluated in established animal models of obesity:

-

Diet-Induced Obese (DIO) Mice: Male mice were rendered obese through a high-fat diet. Due to the lower potency of AMG 133 against rodent GIPR, a murine surrogate molecule was created for these studies, consisting of an anti-mouse GIPR antibody conjugated to the same GLP-1 analogue.[5]

-

Obese Cynomolgus Monkeys: Naturally obese female cynomolgus monkeys were used to assess efficacy in a non-human primate model.[6][7]

In both models, animals received single injections of the drug, and key endpoints including body weight and metabolic markers were monitored over time.[10]

In Vivo Results

Maridebart cafraglutide and its murine surrogate induced rapid and sustained weight loss in preclinical models.

| Animal Model | Dosing | Key Finding | Citation |

| DIO Mice | Single injection of murine surrogate | >15% body weight loss by day 18. | [10] |

| Obese Cynomolgus Monkeys | Single injection of AMG 133 | 11% to 15% body weight loss by day 43. | [10] |

Table 2: Summary of Preclinical Efficacy in Animal Models.

Clinical Development: Phase 1

Experimental Protocol: Phase 1 Study (NCT04478708)

A randomized, double-blind, placebo-controlled, first-in-human study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of AMG 133.[2]

-

Population: The study enrolled participants with a Body Mass Index (BMI) between 30.0 kg/m ² and 40.0 kg/m ² without diabetes.[2][3][13]

-

Design: The trial consisted of two main parts:

-

Single Ascending Dose (SAD): Participants (n=49) were randomized (3:1) to receive a single subcutaneous dose of AMG 133 (ranging from 21 mg to 840 mg) or placebo.[2][10]

-

Multiple Ascending Doses (MAD): Participants (n=26) were randomized (3:1) to receive multiple subcutaneous doses of AMG 133 or placebo every 4 weeks (Q4W).[2][3]

-

-

Endpoints: Primary endpoints included safety (adverse events) and PK parameters (Cmax, AUC). Secondary endpoints included changes in body weight.[12]

Phase 1 Results

Participant Demographics

| Cohort | Number of Participants (n) | Mean Age (years) | Mean BMI ( kg/m ²) | Mean Body Weight (kg) | Citation |

|---|---|---|---|---|---|

| SAD | 49 | 48 | 33.4 | 99.5 | [2][3] |

| MAD | 26 | 46 | 33.5 | 96.9 |[2][3] |

Table 3: Phase 1 Study Participant Demographics.

Pharmacokinetics The antibody-peptide conjugate structure resulted in a prolonged half-life, supporting extended dosing intervals.[7][10]

| Parameter | Value | Citation |

| Time to Cmax (SAD) | ~4 to 7 days post-dose | [7] |

| Mean Half-life (Intact AMG 133) | 14 to 16 days | [7] |

| Mean Half-life (Total AMG 133) | 21 to 24 days | [7] |

Table 4: Phase 1 Pharmacokinetic Parameters.

Efficacy AMG 133 demonstrated significant, dose-dependent weight loss. The effect was durable, with weight loss maintained well beyond the treatment period.[1][2]

| MAD Cohort Dose (Q4W) | Mean Change in Body Weight by Day 85 | Citation |

| 140 mg | -7.2% | [2] |

| 420 mg | -14.5% | [2] |

Table 5: Phase 1 Efficacy in Multiple Ascending Dose (MAD) Cohorts.

In the highest single-dose cohort (840 mg), participants lost an average of 8.2% of their body weight by day 92, and this loss was maintained through the end of the 150-day study period.[10]

Safety and Tolerability Maridebart cafraglutide showed an acceptable safety and tolerability profile.[7]

| Adverse Event Profile | Description | Citation |

| Severity | Most treatment-emergent adverse events (TEAEs) were mild and transient. No severe or serious AEs were reported. | [2][7] |

| Common AEs | The most common TEAEs were gastrointestinal-related, predominantly nausea and vomiting. | [2][3] |

| Resolution | Most GI events resolved within 48 hours. | [2][3] |

| Other | No clinically significant changes in blood pressure or hypoglycemia-related events were observed. | [7] |

Table 6: Phase 1 Safety and Tolerability Summary.

Clinical Development: Phase 2 (NCT05669599)

Based on the promising Phase 1 data, a larger, dose-ranging Phase 2 study was initiated. This trial was designed to evaluate the efficacy and safety of AMG 133 over a longer duration (52 weeks) in adults with overweight or obesity, both with and without type 2 diabetes.[11][14][15]

Phase 2 Results The 52-week data confirmed the potent and durable weight loss effect of maridebart cafraglutide.[8]

| Population | Key Efficacy Findings at 52 Weeks | Safety and Tolerability | Citation |

| Obesity/Overweight (without T2D) | Up to ~20% average weight loss. | Most common AEs were mild, transient GI events (nausea, vomiting, constipation). | [8] |

| Obesity/Overweight (with T2D) | Up to ~17% average weight loss. Lowered average HbA1c by up to 2.2 percentage points. | Discontinuation rate due to any AE was ~11% in dose escalation arms. | [8] |

Table 7: Summary of 52-Week Phase 2 Efficacy and Safety Results.

Crucially, a weight loss plateau was not observed at the 52-week mark in either population, suggesting the potential for further weight reduction with continued treatment.[8]

Conclusion

The discovery and development of maridebart cafraglutide (AMG 133) represents a novel, genetically-informed approach to treating obesity and metabolic disorders. By uniquely combining GIPR antagonism with GLP-1R agonism in a single, long-acting molecule, it has demonstrated the potential for profound and sustained weight loss. Data from preclinical, Phase 1, and Phase 2 studies have consistently shown a favorable safety profile and robust efficacy in diverse patient populations.[7][8] With a Phase 3 program announced, maridebart cafraglutide stands as a promising next-generation therapeutic with the potential to significantly advance the management of obesity.[8]

References

- 1. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. amgen.com [amgen.com]

- 3. AMGEN PRESENTS NEW AMG 133 PHASE 1 CLINICAL DATA AT WCIRDC 2022 | Nasdaq [nasdaq.com]

- 4. amgen.com [amgen.com]

- 5. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. AMGEN ANNOUNCES ROBUST WEIGHT LOSS WITH MARITIDE IN PEOPLE LIVING WITH OBESITY OR OVERWEIGHT AT 52 WEEKS IN A PHASE 2 STUDY [prnewswire.com]

- 9. WO2024102742A1 - Methods for treating obesity - Google Patents [patents.google.com]

- 10. fiercebiotech.com [fiercebiotech.com]

- 11. hra.nhs.uk [hra.nhs.uk]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Role of GIPR inhibition in weight loss

An In-depth Technical Guide: The Role of GIPR Inhibition in Weight Loss

Audience: Researchers, scientists, and drug development professionals.

Abstract

The glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) has emerged as a paradoxical target in the pharmacological treatment of obesity. Historically, GIP was considered obesogenic due to its role in promoting nutrient storage. This led to the hypothesis that GIPR antagonism would drive weight loss. Preclinical and genetic data strongly support this, demonstrating that GIPR knockout mice are resistant to diet-induced obesity and that pharmacological GIPR blockade, particularly in combination with glucagon-like peptide-1 receptor (GLP-1R) agonism, leads to significant and synergistic weight reduction. The mechanisms are multifactorial, involving the central nervous system's regulation of appetite and energy expenditure, as well as peripheral effects on adipose tissue metabolism. However, the clinical success of tirzepatide, a potent GIPR/GLP-1R co-agonist, has created a conundrum, as GIPR activation also results in profound weight loss. This guide provides an in-depth technical overview of the core science underpinning GIPR inhibition as a strategy for weight loss, detailing the signaling pathways, summarizing quantitative data from key preclinical and clinical studies, and outlining relevant experimental methodologies. It aims to dissect the evidence and mechanisms supporting GIPR antagonism, providing a foundational resource for professionals in metabolic disease research and drug development.

The GIP/GIPR Axis in Metabolic Regulation

Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone secreted by enteroendocrine K-cells of the small intestine in response to nutrient ingestion, particularly fats and carbohydrates[1][2]. Its primary, well-established function is to potentiate glucose-dependent insulin secretion from pancreatic β-cells[1][3]. Beyond its insulinotropic effects, GIP exerts pleiotropic actions in various extrapancreatic tissues, including adipose tissue and the brain, through its cognate G-protein coupled receptor, the GIPR[1][3].

The "Obesogenic" Hypothesis of GIP

The long-standing theory that GIP promotes weight gain stems from several key observations[4][5]:

-

Nutrient Storage: GIP enhances the anabolic effects of insulin, promoting lipid deposition and triglyceride storage in adipocytes[6][7]. It has been shown to increase lipoprotein lipase (LPL) activity, facilitating the uptake of fatty acids into fat cells[1][2].

-

Hypersecretion in Obesity: Individuals with obesity often exhibit elevated fasting GIP levels and an exaggerated GIP secretion response to meals[8].

-

Genetic Evidence: Genome-wide association studies (GWAS) have identified variants in the GIPR gene locus that are associated with a reduced Body Mass Index (BMI), suggesting that loss of GIPR function is protective against weight gain[4][9][10].

These findings collectively built the rationale for investigating GIPR inhibition as a therapeutic strategy for obesity.

GIPR Signaling Pathway

The GIPR is a class B G-protein coupled receptor (GPCR). Upon binding GIP, the receptor primarily couples to the Gαs subunit, activating adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate the downstream physiological effects, such as insulin secretion in pancreatic β-cells and regulation of lipid metabolism in adipocytes.

Evidence for GIPR Inhibition in Weight Loss from Preclinical Models

The most compelling evidence for GIPR inhibition in weight management comes from genetic and pharmacological studies in rodents and non-human primates.

Genetic Models: Gipr Knockout Studies

Mice with a global, germline deletion of the GIP receptor (Gipr⁻/⁻) are the foundational model supporting GIPR antagonism. While these mice have body weights comparable to wild-type (WT) controls on a standard chow diet, they are significantly protected from diet-induced obesity (DIO) when fed a high-fat diet (HFD)[9][11]. This resistance to weight gain is primarily attributed to a reduction in fat mass[4][9][12]. The underlying mechanisms are debated, with some studies reporting increased energy expenditure and a shift toward lipid catabolism, while others report no changes in food intake[9][12]. Similarly, mice with a CNS-specific deletion of Gipr are also protected from DIO, underscoring the importance of central GIPR signaling in energy homeostasis[13].

Pharmacological Inhibition: GIPR Antagonists

Pharmacological blockade of GIPR has been achieved using peptide-based antagonists and monoclonal antibodies.

-

Peptide-Based Antagonists: The most studied is GIP(3–30)NH₂, a truncated form of GIP. In humans, this peptide can negate GIP's effects on adipose tissue blood flow and lipid storage. However, in rodent studies, chronic administration of peptide antagonists alone has shown negligible effects on body weight, likely due to their short half-life[4].

-

Monoclonal Antibodies: Long-acting antagonistic antibodies against GIPR have provided more robust results. Peripheral administration of these antibodies in obese mice prevents HFD-induced weight gain and can induce modest weight loss (~20%) in already obese animals[4]. This effect was primarily driven by a decrease in food intake rather than an increase in energy expenditure[4].

The Synergistic Effect with GLP-1 Receptor Agonism

A pivotal finding is the powerful synergy observed when GIPR antagonism is combined with GLP-1R agonism. In preclinical studies, co-administration of a GIPR-antagonizing antibody with a GLP-1R agonist (e.g., dulaglutide, liraglutide) resulted in a nearly two-fold greater weight loss than that achieved with the GLP-1R agonist alone[4]. This potent, additive effect has been observed in both mice and non-human primates and forms the basis for developing novel bi-specific molecules for obesity treatment[4][9][10].

Summary of Preclinical Weight Loss Data

| Model/Compound | Animal Model | Key Outcome(s) | Reference(s) |

| Genetic Knockout | |||

| Global Gipr⁻/⁻ | Mouse (HFD) | Protected from diet-induced obesity; reduced fat mass. | [9][11][12] |

| CNS-specific Gipr⁻/⁻ | Mouse (HFD) | Protected from diet-induced obesity; reduced food intake. | [13] |

| Adipose-specific Gipr⁻/⁻ | Mouse (HFD) | Lower body weight and lean mass; no significant difference in fat mass. | [1] |

| Pharmacological Antagonism | |||

| Gipg013 (Antibody) | Obese Mouse | Modest weight loss (~20%) via reduced food intake. | [4] |

| muGIPR-Ab (Antibody) + GLP-1R Agonist | Obese Mouse | Synergistic effect, nearly doubling weight loss vs. GLP-1R agonist alone. | [4] |

| hGIPR-Ab (Antibody) + Dulaglutide | Obese NHP | Additive effects on weight loss. | [4] |

| GIPA-1 (Peptide) | DIO Mouse | Negligible effects on body weight when administered alone. | [14] |

Mechanisms of Action for GIPR Inhibition-Mediated Weight Loss

The weight-reducing effects of GIPR inhibition are not attributed to a single mechanism but rather a combination of central and peripheral actions.

Central Nervous System (CNS) Mechanisms

The brain is a critical site of action for GIPR-mediated effects on energy balance. GIPR is expressed in key hypothalamic nuclei (arcuate, paraventricular) and brainstem areas that regulate appetite and satiety[13][15][16].

-

Hypothalamic Regulation: Studies using CNS-specific Gipr knockout mice show that central GIPR signaling is essential for the development of DIO[13]. Pharmacological studies further indicate that the weight-lowering effects of GIPR antagonists require intact central GIPR signaling[11].

-

Contrasting Neuronal Pathways: Emerging evidence suggests that GIPR agonists and antagonists may exert their effects on food intake through different neuronal populations[11][17][18]. GIPR agonists appear to act on inhibitory GABAergic neurons, whereas the effects of GIPR antagonists (in combination with GLP-1R agonists) are thought to be mediated by different neuronal circuits, possibly glutamatergic GIPR-positive neurons[11][17]. This differential engagement could explain how both activating and blocking the same receptor can lead to a similar outcome of reduced food intake.

Adipose Tissue-Specific Actions

While GIP has direct effects on adipocytes in vitro, promoting fat accumulation, its in vivo role is more complex[1][2].

-

Regulation of Lipid Metabolism: GIPR inhibition is hypothesized to counteract the fat-storing effects of endogenous GIP, potentially leading to a net catabolic state in adipose tissue. Global Gipr knockout mice exhibit increased adipose tissue lipolysis[12].

-

GIPR Expression: Paradoxically, mice with an adipocyte-specific deletion of Gipr did not show a significant reduction in fat mass, suggesting that GIP's obesogenic effects may be indirect (e.g., via hyperinsulinemia) or that GIPR on other cell types within the adipose tissue stromal vascular fraction are more critical[1]. Recent single-nucleus RNA sequencing data support this, showing GIPR is predominantly localized to non-adipocyte cells like pericytes and mesothelial cells within white adipose tissue[3].

The GIPR Antagonism/GLP-1R Agonism Interplay

The synergy between GIPR blockade and GLP-1R activation is a key area of investigation. One hypothesis is that endogenous GIP signaling may exert a tonic inhibitory or "braking" effect on the GLP-1R system. By blocking this GIPR-mediated brake, antagonists may "unleash" the full potential of GLP-1R agonists to reduce food intake and body weight.

Human Genetic and Clinical Evidence

-

Genome-Wide Association Studies (GWAS): As mentioned, human genetics provide a strong rationale for GIPR antagonism. GWAS have linked GIPR variants associated with reduced receptor function to lower BMI, supporting the hypothesis that inhibiting GIPR signaling is protective against obesity[4][10].

-

Clinical Trials: The preclinical synergy between GIPR antagonism and GLP-1R agonism has been translated to the clinic. Maridebart cafraglutide (formerly AMG 133) is an investigational molecule consisting of a GIPR antagonistic antibody conjugated to two GLP-1 analogue peptides. Phase 1 clinical trial data demonstrated substantial, dose-dependent weight loss in individuals with obesity, providing proof-of-concept for this mechanism in humans[9][11].

Key Experimental Methodologies

Protocol: In Vivo Assessment in Diet-Induced Obese (DIO) Mice

This is the cornerstone model for evaluating anti-obesity therapeutics.

-

Induction of Obesity: Male C57BL/6J mice (8-10 weeks old) are fed a high-fat diet (HFD, typically 60% kcal from fat) for 10-14 weeks to induce obesity, insulin resistance, and hyperlipidemia.

-

Compound Administration: Animals are randomized into treatment groups (e.g., Vehicle, GIPR antagonist, GLP-1R agonist, Combination). Compounds are typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) for a chronic period (e.g., 4-8 weeks).

-

Metabolic Phenotyping:

-

Body Weight and Food Intake: Measured daily or weekly.

-

Body Composition: Fat and lean mass are assessed at baseline and end-of-study using techniques like EchoMRI or DEXA.

-

Energy Expenditure: Assessed using indirect calorimetry systems (e.g., CLAMS) to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂), allowing calculation of the respiratory exchange ratio (RER) and total energy expenditure.

-

Glucose Homeostasis: Oral Glucose Tolerance Tests (OGTT) and Insulin Tolerance Tests (ITT) are performed to assess changes in glucose disposal and insulin sensitivity.

-

-

Terminal Analysis: At the end of the study, blood is collected for biomarker analysis (e.g., insulin, lipids), and tissues (liver, adipose depots, pancreas) are harvested for histological or molecular analysis.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Gastric inhibitory polypeptide/glucose‐dependent insulinotropic polypeptide signaling in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GIPR Is Predominantly Localized to Nonadipocyte Cell Types Within White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the GIPR for obesity: To agonize or antagonize? Potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Targeting the GIPR for obesity: To agonize or antagonize? Potential mechanisms. [scholars.duke.edu]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. The Role of GIP Receptor in the CNS for the Pathogenesis of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. GIP Receptor Antagonists in the Pharmacotherapy of Obesity: Physiologic, Genetic, and Clinical Rationale - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Premise of the Paradox: Examining the Evidence That Motivated GIPR Agonist and Antagonist Drug Development Programs [mdpi.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 14. biorxiv.org [biorxiv.org]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. Glucose-Dependent Insulinotropic Polypeptide Receptor-Expressing Cells in the Hypothalamus Regulate Food Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How GIPR Agonists and Antagonists Affect Obesity | Technology Networks [technologynetworks.com]

- 18. GIP Receptor: Activation and Blockade Support Weight Loss [helmholtz-munich.de]

Synergistic effects of GLP-1 agonism and GIPR antagonism

An In-depth Technical Guide to the Synergistic Effects of GLP-1 Receptor Agonism and GIP Receptor Antagonism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of metabolic disease therapeutics is rapidly evolving, with multi-receptor agonism strategies demonstrating unprecedented efficacy. A paradoxical yet highly promising approach involves the combination of glucagon-like peptide-1 (GLP-1) receptor agonism with glucose-dependent insulinotropic polypeptide (GIP) receptor antagonism. While seemingly contradictory to the successful GLP-1R/GIPR co-agonism platform, this dual-mechanism approach has demonstrated potent synergistic effects on weight reduction in preclinical and clinical settings. This technical guide elucidates the core mechanisms, summarizes key quantitative data from pivotal studies, details common experimental protocols, and visualizes the complex signaling and logical relationships underpinning this therapeutic strategy.

Core Concepts: The Incretin Axis and a Therapeutic Paradox

The incretin hormones, GLP-1 and GIP, are gut-derived peptides that play crucial roles in glucose homeostasis. Pharmacological engagement of the GLP-1 receptor (GLP-1R) is a well-established, highly effective strategy for treating type 2 diabetes and obesity. GLP-1R agonists enhance glucose-dependent insulin secretion, suppress glucagon release, delay gastric emptying, and act on the central nervous system (CNS) to promote satiety and reduce food intake.

The role of the GIP receptor (GIPR) in metabolic regulation has been more enigmatic. While GIP also stimulates insulin secretion, genetic and preclinical evidence has suggested that GIP signaling could be obesogenic. This led to the exploration of GIPR antagonism as a therapeutic strategy. The paradox emerged when it was discovered that both GIPR agonism (as seen with tirzepatide) and GIPR antagonism, when combined with GLP-1R agonism, result in superior weight loss compared to GLP-1R agonism alone.[1][2][3] This guide focuses on the latter combination: the synergy between a GLP-1R agonist and a GIPR antagonist.

Mechanism of Synergistic Action

Current evidence strongly suggests that the synergistic effects on weight loss are primarily mediated through distinct and complementary actions within the CNS.[1][4] While GIPR antagonists alone provide minimal weight loss, their combination with a GLP-1R agonist nearly doubles the efficacy observed with the GLP-1R agonist alone in animal models.[1]

-

GLP-1R Agonist Action : GLP-1R agonists are understood to act on glutamatergic neurons in the brain to reduce food intake.[1]

-

GIPR Antagonist Action : The prevailing hypothesis is that GIPR antagonists act on a different population of neurons (non-GABAergic) to alleviate a tonic, inhibitory "brake" on the GLP-1R signaling system.[1] This potentiation of GLP-1R signaling leads to a more profound reduction in food intake and body weight.

-

Dependency on GLP-1R Signaling : Crucially, the metabolic benefits of GIPR antagonism are eliminated in mice lacking a functional GLP-1R, indicating that its mechanism is not independent but rather enhances the effects of GLP-1R activation.[5]

This CNS-based mechanism explains how two opposing modulations of the GIPR can both lead to positive metabolic outcomes when paired with GLP-1R agonism; they act on different neuronal circuits to achieve a similar net effect of reduced food intake.[1][6]

Quantitative Data Presentation

The following tables summarize quantitative data from representative preclinical and in vitro studies, illustrating the synergistic effects of combined GLP-1R agonism and GIPR antagonism.

Table 1: Preclinical Efficacy in Diet-Induced Obese (DIO) Animal Models

| Model | Treatment Group | Body Weight Change (vs. Vehicle) | Food Intake Reduction | Fat Mass Reduction | Key Metabolic Improvements | Reference |

| DIO Mice | GLP-1R Agonist (Liraglutide) | ~15-20% reduction | Significant | Significant | Improved glucose control | [1] |

| DIO Mice | GIPR Antagonist (Antibody) | Minimal (~<5%) | Not significant | Minimal | Improved fasting insulin | [1][4] |

| DIO Mice | Combination (Liraglutide + GIPR Antagonist) | ~30% reduction | Greater than Liraglutide alone | Greater than Liraglutide alone | Enhanced oral glucose control | [1] |

| NHPs (Monkeys) | GIPR Antagonist (Antibody) | Prevention of weight gain | - | Reduced fat mass | Improved fasting insulin & triglycerides | [7][8] |

| NHPs (Monkeys) | Combination (GLP-1RA + GIPR Antagonist) | Pronounced weight loss | - | - | - | [7][8][9] |

Table 2: In Vitro Receptor Signaling Properties of Representative Molecules

| Molecule Type | Target Receptor | Primary Signaling Pathway | Typical Potency (EC50) | Key Characteristic | Reference |

| GLP-1R Agonist | GLP-1R | Gαs / cAMP | pM to low nM range | Strong Gαs recruitment | [10] |

| GIPR Antagonist | GIPR | Blocks GIP-induced signaling | - | Inhibits GIP-mediated cAMP production | [7] |

| Dual GLP-1R/GIPR Agonist (e.g., Tirzepatide) | GLP-1R | Biased towards Gαs / cAMP over β-arrestin | ~934 pM | Biased agonism at GLP-1R | [7][11] |

| Dual GLP-1R/GIPR Agonist (e.g., Tirzepatide) | GIPR | Full Agonist (Gαs / cAMP) | ~22.4 pM | Potent, full agonism at GIPR | [7][11] |

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of findings in this field. Below are outlines for key experimental protocols.

In Vivo Efficacy Studies in Diet-Induced Obese (DIO) Mice

-

Animal Model : Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (HFD), commonly 60% kcal from fat, for 10-14 weeks.

-

Drug Administration :

-

Compounds : Acylated versions of GLP-1R agonists and GIPR peptide antagonists are often used for extended half-life. Alternatively, monoclonal antibodies targeting the GIPR are used.

-

Dosing : Compounds are administered via subcutaneous (s.c.) injection, typically once daily for peptides or less frequently for antibodies. Doses are determined from prior dose-response studies (e.g., acyl-GLP-1 at 10 nmol/kg; GIPR antagonist at 1500 nmol/kg).[4]

-

Groups : Study groups typically include Vehicle, GLP-1R agonist alone, GIPR antagonist alone, and the combination therapy.

-

-

Measurements :

-

Body Weight and Food Intake : Measured daily.

-

Body Composition : Fat and lean mass are measured at baseline and end-of-study using quantitative nuclear magnetic resonance (qNMR).

-

Glucose Homeostasis : An intraperitoneal glucose tolerance test (IPGTT) is performed after the treatment period. Mice are fasted, a baseline blood glucose sample is taken, and then they are challenged with an intraperitoneal injection of glucose. Blood glucose is monitored at set intervals (e.g., 15, 30, 60, 120 min).

-

Plasma Analysis : At termination, fasting plasma is collected to measure levels of insulin, triglycerides, and cholesterol.

-

In Vitro Receptor Signaling Assays

-

Cell Lines : Human Embryonic Kidney (HEK293) cells are commonly used. They are transiently transfected with plasmids encoding for the human GLP-1 receptor (hGLP-1R) or human GIP receptor (hGIPR).

-

cAMP Accumulation Assay :

-

Principle : This assay measures the production of cyclic adenosine monophosphate (cAMP), the primary second messenger for both GLP-1R and GIPR activation via Gαs coupling.

-

Methodology : Transfected cells are incubated with varying concentrations of the test agonist (e.g., GLP-1) or with a fixed concentration of the native ligand (GIP) in the presence of varying concentrations of the antagonist. The reaction is stopped, and intracellular cAMP levels are quantified using a competitive immunoassay, often based on Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis : Dose-response curves are generated using non-linear regression to calculate potency (EC50 for agonists) and inhibitory potency (IC50 for antagonists).

-

Visualizations: Pathways and Processes

Signaling Pathways

Caption: Canonical Gαs signaling pathways for GLP-1R and GIPR in pancreatic β-cells.

CNS Mechanism of Synergy

Caption: Proposed CNS mechanism for GLP-1R agonism and GIPR antagonism synergy.

Experimental Workflow

Caption: Typical experimental workflow for a preclinical efficacy study in DIO mice.

Conclusion and Future Directions

The combination of GLP-1 receptor agonism with GIP receptor antagonism represents a novel and highly effective strategy for inducing weight loss. The synergy is primarily driven by a CNS-based mechanism where GIPR antagonism potentiates the anorectic effects of GLP-1R signaling. This is supported by robust preclinical data in both rodent and non-human primate models, with molecules like maridebart cafraglutide (MariTide) advancing this concept in clinical trials.[1][7][12]

Future research should focus on further delineating the specific neuronal populations and pathways involved in this cross-talk. A deeper understanding of how GIPR signaling modulates the GLP-1R axis could unveil new targets and strategies for even more potent metabolic therapies. The success of this paradoxical approach underscores the complexity of incretin biology and highlights the potential for innovative, multi-mechanism solutions to combat the global obesity epidemic.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. GIPR agonism and antagonism decrease body weight and food intake via different mechanisms in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancerobesityconnection.org [cancerobesityconnection.org]

- 7. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Anti-obesity effects of GIPR antagonists alone and in combination with GLP-1R agonists in preclinical models | Semantic Scholar [semanticscholar.org]

- 9. The Effects of Dual GLP-1/GIP Receptor Agonism on Glucagon Secretion—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spatiotemporal GLP-1 and GIP receptor signaling and trafficking/recycling dynamics induced by selected receptor mono- and dual-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GIPR/GLP-1R dual agonist therapies for diabetes and weight loss– Chemistry, Physiology and Clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monthly Obesity Drug MariTide Phase 2 Data Shows Robust Weight Loss Results | AMGN Stock News [stocktitan.net]

AMG 133 (Maridebart Cafraglutide): A Technical Guide to Target Validation in Metabolic Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG 133, also known as maridebart cafraglutide, is an investigational, first-in-class bispecific molecule engineered as a potential treatment for obesity and related metabolic disorders.[1] It employs a novel mechanism of action by simultaneously antagonizing the glucose-dependent insulinotropic polypeptide receptor (GIPR) and agonizing the glucagon-like peptide-1 receptor (GLP-1R).[2] This dual-action approach is designed to leverage the established benefits of GLP-1R agonism on weight loss and glycemic control while exploring the synergistic or additive effects of GIPR inhibition.[3] Preclinical and clinical data to date suggest that this combination results in significant, dose-dependent weight loss with an acceptable safety and tolerability profile.[4][5] This technical guide provides an in-depth overview of the target validation for AMG 133, summarizing key experimental data and methodologies.

Rationale for Dual Target Engagement

The development of AMG 133 is rooted in preclinical and human genetic data suggesting that inhibiting GIPR could be a viable strategy for weight loss, particularly when combined with GLP-1R agonism.[2][6] While GLP-1R agonists are established therapies for type 2 diabetes and obesity, the role of GIP in metabolic regulation is more complex. Interestingly, both GIPR agonism and antagonism, when paired with GLP-1R agonism, have shown promise in promoting weight loss, a phenomenon sometimes referred to as the "GIP paradox".[3][7] Amgen's strategy with AMG 133 is to explore the antagonistic approach to GIPR signaling.[1]

The molecule itself is an antibody-peptide conjugate, consisting of a fully human monoclonal anti-human GIPR antagonist antibody linked to two GLP-1 analogue agonist peptides.[5][8] This structure allows for a long half-life, enabling less frequent dosing intervals, such as once-monthly subcutaneous administration.[9][10]

Preclinical Target Validation

In Vitro Cellular Assays

AMG 133's dual activity was confirmed in cell-based systems. The molecule demonstrated antagonist activity against human, cynomolgus monkey, and rat GIPR.[4] Conversely, it showed agonist activity at the GLP-1 receptor.[11]

Animal Models

Rodent Models: In studies with diet-induced obese (DIO) mice, a murine surrogate of AMG 133 led to reduced food intake, lower blood glucose levels, and significant weight loss.[4][9] These effects were accompanied by dose-dependent improvements in blood glucose, plasma insulin, and lipid levels.[4]

Non-Human Primate Models: In obese cynomolgus monkeys, treatment with AMG 133 resulted in a reduction in body weight and total energy intake.[4] Additionally, improvements in metabolic parameters were observed, including decreased fasting triglycerides, insulin, and cholesterol after a six-week treatment period.[4]

Clinical Target Validation

Phase 1 Clinical Trial (NCT04478708)

A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose (SAD and MAD) study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of AMG 133 in participants with obesity but without diabetes.[5][6]

Methodology:

-

Participants: Individuals with a Body Mass Index (BMI) between 30.0 kg/m ² and 40.0 kg/m ² without other medical conditions.[6]

-

Design: Participants were randomized (3:1) to receive subcutaneous AMG 133 or placebo.[6] The study included six SAD cohorts (n=49) and three MAD cohorts (n=26).[6]

-

Dosing:

Key Findings:

-

Weight Loss: AMG 133 demonstrated a dose-dependent reduction in mean body weight, BMI, and waist circumference from baseline.[4] In the MAD cohorts, the mean percent change in body weight by day 85 ranged from -7.2% at the 140mg dose to -14.5% at the 420mg dose.[6] Notably, a significant portion of the weight loss was maintained beyond the treatment period.[5][6]

-

Safety and Tolerability: The most common treatment-emergent adverse events were mild and transient gastrointestinal symptoms, primarily nausea and vomiting, which generally resolved within 48 hours.[4][6] No severe or serious adverse events were reported, and there were no significant differences in clinical safety laboratory parameters or echocardiogram parameters between the treatment groups.[4]

-

Pharmacokinetics: AMG 133 exhibited a long mean half-life of 14 to 16 days for the intact molecule and 21 to 24 days for the total molecule, supporting the potential for monthly or less frequent dosing.[4]

Phase 2 Clinical Trial (NCT05669599)

Preliminary data from the 52-week, double-blind, dose-ranging Phase 2 study in individuals with obesity or overweight, with and without type 2 diabetes, have shown promising results.

Key Findings (as of November 2024):

-

Weight Loss:

-

In participants without type 2 diabetes, MariTide (AMG 133) demonstrated up to approximately 20% average weight loss at 52 weeks, with no plateau observed, suggesting potential for further weight reduction.[12]

-

In participants with type 2 diabetes, who typically experience less weight loss with GLP-1 therapies, there was up to approximately 17% average weight loss at 52 weeks, also without a plateau.[12]

-

-

Glycemic Control: In participants with type 2 diabetes, average HbA1c was lowered by up to 2.2 percentage points at 52 weeks.[12]

-

Cardiometabolic Parameters: Robust and clinically meaningful improvements were seen across various cardiometabolic markers, including blood pressure, triglycerides, and high-sensitivity C-reactive protein (hs-CRP).[12]

-

Safety: The safety profile was consistent with previous findings, with the most common adverse events being gastrointestinal-related (nausea, vomiting, constipation), which were predominantly mild, transient, and associated with the initial dose.[12]

Data Summary

Table 1: Phase 1 MAD Cohort - Mean Percent Change in Body Weight at Day 85

| Dose (subcutaneous, every 4 weeks) | Mean Percent Change in Body Weight |

| 140 mg | -7.2% |

| 420 mg | -14.5% |

Data sourced from Amgen's Phase 1 clinical trial announcement.[6]

Table 2: Preliminary Phase 2 - Average Weight Loss at 52 Weeks

| Population | Average Weight Loss |

| Obesity or Overweight (without Type 2 Diabetes) | Up to ~20% |

| Obesity or Overweight (with Type 2 Diabetes) | Up to ~17% |

Data sourced from Amgen's Phase 2 clinical trial announcement.[12]

Table 3: Pharmacokinetic Parameters of AMG 133

| Parameter | Value |

| Mean Half-life (intact AMG 133) | 14 to 16 days |

| Mean Half-life (total AMG 133) | 21 to 24 days |

| Time to Maximum Plasma Concentration (SAD cohort) | 4 to 7 days post-dose |

| Time to Maximum Plasma Concentration (MAD cohort) | 4 to 6 days post-dose |

Data sourced from a publication in Nature Metabolism.[4]

Visualizations

Signaling Pathway

References

- 1. amgen.com [amgen.com]

- 2. AMGEN PRESENTS NEW AMG 133 PHASE 1 CLINICAL DATA AT WCIRDC 2022 | Nasdaq [nasdaq.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. news-medical.net [news-medical.net]

- 5. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. amgen.com [amgen.com]

- 7. mdpi.com [mdpi.com]

- 8. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. Amgen’s AMG-133 shows potential in competing with GLP-1RA obesity therapies - Pharmaceutical Technology [pharmaceutical-technology.com]

- 11. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]

- 12. AMGEN ANNOUNCES ROBUST WEIGHT LOSS WITH MARITIDE IN PEOPLE LIVING WITH OBESITY OR OVERWEIGHT AT 52 WEEKS IN A PHASE 2 STUDY [prnewswire.com]

An In-Depth Technical Guide to AMG 133 (Maridebart Cafraglutide) for the Treatment of Obesity

Affiliation: Google Research

Executive Summary

Maridebart cafraglutide (formerly AMG 133) is an investigational, first-in-class bispecific molecule developed by Amgen for the treatment of obesity.[1][2][3] It is engineered as an antibody-peptide conjugate, combining a fully human monoclonal antibody that antagonizes the glucose-dependent insulinotropic polypeptide receptor (GIPR) with two glucagon-like peptide-1 (GLP-1) analogue agonist peptides.[4][5] This dual mechanism of action is based on preclinical and human genetic data suggesting that simultaneous GIPR inhibition and GLP-1 receptor agonism can lead to significant weight loss and metabolic improvements.[1][2]

Preclinical studies in obese mice and monkeys demonstrated that AMG 133 reduces body weight and improves metabolic markers.[4][6][7] Phase 1 clinical trial data in participants with obesity showed a favorable safety profile and dose-dependent weight loss, with the highest dose leading to a mean body weight reduction of 14.5% after 12 weeks.[1][2][8] More recent 52-week data from a Phase 2 study has shown even more robust results, with up to ~20% average weight loss in individuals with obesity without type 2 diabetes, and up to ~17% in those with type 2 diabetes, without a weight loss plateau being observed.[9][10][11] With a long half-life permitting monthly or less frequent dosing, maridebart cafraglutide represents a promising therapeutic candidate being advanced into Phase 3 trials.[6][9]

Introduction

Obesity is a chronic, complex disease affecting over a billion people globally, presenting a significant public health challenge.[2][12] The pathophysiology of obesity involves intricate hormonal signaling pathways that regulate appetite, energy expenditure, and metabolism. Among the key regulators are the incretin hormones, GLP-1 and GIP, which are released from the gut post-prandially.[3][12] While agonism of the GLP-1 receptor is a validated strategy for weight loss, the role of the GIP receptor has been more complex.[3][13] Genetic studies have suggested that inhibiting the GIPR pathway could be a viable strategy for weight reduction.[1][2] Amgen has pioneered a novel approach by developing maridebart cafraglutide, a bispecific molecule that uniquely combines GLP-1 receptor activation with GIPR blockade.[1][2][3][12] This document provides a comprehensive technical overview of the molecule's mechanism, preclinical data, and clinical development program.

Molecular Profile and Mechanism of Action

Maridebart cafraglutide (AMG 133) is a large molecule with a molecular weight of 153,514 Da.[6] Its structure consists of a fully human monoclonal anti-human GIPR antagonist antibody. Two GLP-1 analogue agonist peptides are conjugated to this antibody backbone using amino acid linkers.[4][5][12]

The dual mechanism of action is as follows:

-

GLP-1 Receptor (GLP-1R) Agonism: The two appended peptide analogues mimic the effects of endogenous GLP-1.[2] Activation of GLP-1R is known to stimulate insulin secretion, suppress appetite, and delay gastric emptying, all of which contribute to glycemic control and weight loss.[3]

-

GIP Receptor (GIPR) Antagonism: The antibody backbone binds to and blocks the GIPR, preventing the signaling of endogenous GIP.[2][12] Preclinical and genetic evidence suggests that this inhibition, particularly in combination with GLP-1R agonism, results in synergistic effects on weight loss and metabolic improvement.[1][2]

This combined approach differentiates maridebart cafraglutide from other incretin-based therapies that utilize dual agonism of both GLP-1R and GIPR.[8][14]

Signaling Pathway Visualization

The diagram below illustrates the dual-action mechanism of maridebart cafraglutide at the cellular level.

Preclinical Evidence

Experimental Protocol: In Vitro Assays

Cell-based functional assays were conducted to confirm the dual activity of AMG 133.[6] Recombinant human embryonic kidney (HEK) 293T cells expressing human or cynomolgus monkey GIPR, and Chinese hamster ovary (CHO) cells expressing rat or mouse GIPR were utilized.[6][7] The primary endpoint measured was the accumulation of cyclic adenosine monophosphate (cAMP) to determine agonist or antagonist activity.[6][7]

Summary of In Vitro Data

AMG 133 demonstrated potent antagonist activity against human, cynomolgus monkey, and rat GIPR in cellular assays.[6] It effectively inhibited GIP signaling with a half-maximal inhibitory concentration (IC50) of 42.4 nM for human GIPR and 26.5 nM for cynomolgus monkey GIPR.[5] Concurrently, the molecule showed potent agonist activity on the GLP-1 receptor.[15]

| Table 1: In Vitro GIPR Antagonist Activity | |

| Receptor Species | IC50 (nM) |

| Human GIPR | 42.4[5] |

| Cynomolgus Monkey GIPR | 26.5[5] |

| Rat GIPR | 822[5] |

Experimental Protocol: In Vivo Animal Models

Studies were conducted in diet-induced obese (DIO) mice and obese cynomolgus monkeys.[4][6] A murine surrogate of AMG 133 was used for the mouse studies due to lower potency against the mouse GIPR.[5] Animals received injections of the drug, and key parameters including body weight, food intake, and various metabolic markers were monitored over time.[6]

Summary of In Vivo Data

In obese mice, the AMG 133 surrogate led to reduced food intake, lower blood glucose levels, and significant weight loss.[6] Similarly, in obese monkeys, AMG 133 treatment resulted in a substantial reduction in body weight and total energy intake.[6] Monkeys receiving the drug lost between 11% and 15% of their baseline weight by day 43.[16] Additionally, improvements were observed in fasting triglycerides, insulin, and cholesterol levels after six weeks of treatment.[6]

| Table 2: Key Outcomes in In Vivo Animal Models | |

| Animal Model | Key Findings |

| Obese Mice | Reduced food intake, blood glucose, and body weight.[6] |

| Obese Cynomolgus Monkeys | 11-15% body weight reduction by Day 43.[16] Reduced energy intake, fasting triglycerides, insulin, and cholesterol.[6] |

Clinical Development Program

Phase 1 Clinical Trial (NCT04478708)

This first-in-human study was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics of AMG 133.[1][2][4] The study enrolled participants with obesity but without diabetes.[1][2] It consisted of single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[1][17] Participants were randomized 3:1 to receive subcutaneous AMG 133 or placebo.[1][2] The MAD cohorts received doses of 140 mg, 280 mg, or 420 mg every 4 weeks (Q4W) for three months.[1][16]

| Table 3: Pharmacokinetic Parameters of AMG 133 (Phase 1) | |

| Parameter | Value |

| Time to Max Concentration (Tmax) | 4-7 days (SAD); 4-6 days (MAD)[6] |

| Mean Half-life (Intact AMG 133) | 14 - 16 days[6] |

| Mean Half-life (Total AMG 133) | 21 - 24 days[6] |

| Table 4: Efficacy Results (Mean % Body Weight Change from Baseline, Phase 1 MAD Cohorts) | |

| Dose (Q4W) | Mean % Change at Day 85 |

| 140 mg | -7.2%[1][2] |

| 420 mg | -14.5%[1][2][8] |

| Table 5: Summary of Phase 1 Safety Profile | |

| Adverse Events (AEs) | Most TEAEs were mild and transient.[1][2] |

| Most Common AEs | Gastrointestinal-related (nausea, vomiting), typically resolving within 48 hours.[1][2][6] |

| Serious AEs | No severe or serious adverse events were reported.[6] |

| Other Observations | No clinically significant changes in blood pressure.[6] |

A key finding from the Phase 1 trial was the durability of the weight loss, which was maintained for up to 150 days after the final dose in the MAD cohorts.[4][7]

Phase 2 Clinical Trial (NCT05669599)

This was a dose-ranging, double-blind, randomized, placebo-controlled trial to evaluate efficacy and safety over 52 weeks.[9][18] The study included two main cohorts: participants with overweight or obesity without type 2 diabetes (Cohort A) and those with overweight or obesity with type 2 diabetes (Cohort B).[18][19] The trial investigated multiple dosing regimens, including various doses (140 mg, 280 mg, 420 mg) administered every 4 weeks, as well as less frequent dosing (every 8 weeks) and dose-escalation strategies to improve tolerability.[18][20]

| Table 6: Efficacy Results at 52 Weeks (Mean % Body Weight Change, Phase 2) | ||

| Patient Cohort | Maridebart Cafraglutide | Placebo |

| Obesity without Type 2 Diabetes | Up to ~20%[9][10][21] | ~2.6% |

| Obesity with Type 2 Diabetes | Up to ~17%[10][11] | ~1.4% |

A critical observation was that a weight loss plateau was not reached by week 52 in either cohort, indicating the potential for further weight reduction with continued treatment.[10][11]

| Table 7: Changes in Cardiometabolic Parameters (Phase 2) | |

| Parameter | Observation |

| Hemoglobin A1c (HbA1c) | Reduction of up to 2.2 percentage points in the cohort with type 2 diabetes.[10][11] |

| Other Markers | Robust and clinically meaningful improvements in blood pressure, triglycerides, and hs-CRP.[11] |

| Safety | Gastrointestinal AEs were the most common but were less frequent and severe with dose escalation, which did not compromise efficacy.[18] |

Logical Framework: From Genetic Insight to Clinical Candidate

The development of maridebart cafraglutide followed a clear, science-driven pathway, beginning with fundamental genetic insights and culminating in a promising clinical candidate.

Conclusion and Future Directions

Maridebart cafraglutide (AMG 133) is a novel, first-in-class GIPR antagonist and GLP-1R agonist that has demonstrated substantial, dose-dependent, and durable weight loss in clinical trials. Its favorable safety profile, extended half-life allowing for infrequent dosing, and strong efficacy in populations with and without type 2 diabetes position it as a highly promising candidate for obesity management. The lack of a weight-loss plateau at 52 weeks suggests the potential for even greater efficacy with longer treatment durations. Based on these robust Phase 2 results, Amgen is initiating a comprehensive Phase 3 clinical development program, "MARITIME," to further evaluate its potential across obesity and related conditions.

References

- 1. AMGEN PRESENTS NEW AMG 133 PHASE 1 CLINICAL DATA AT WCIRDC 2022 | Nasdaq [nasdaq.com]

- 2. amgen.com [amgen.com]

- 3. amgen.com [amgen.com]

- 4. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. researchgate.net [researchgate.net]

- 8. Amgen’s AMG-133 shows potential in competing with GLP-1RA obesity therapies - Pharmaceutical Technology [pharmaceutical-technology.com]

- 9. AMGEN ANNOUNCES ROBUST WEIGHT LOSS WITH MARITIDE IN PEOPLE LIVING WITH OBESITY OR OVERWEIGHT AT 52 WEEKS IN A PHASE 2 STUDY [prnewswire.com]

- 10. hlth.com [hlth.com]

- 11. Amgen's Maritide Shows Significant Weight Loss in Phase 2 Trial [synapse.patsnap.com]

- 12. amgen.com [amgen.com]

- 13. biopharmadive.com [biopharmadive.com]

- 14. Amgen to push latecomer obesity drug into midstage testing | pharmaphorum [pharmaphorum.com]

- 15. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]

- 16. fiercebiotech.com [fiercebiotech.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Once-Monthly Maridebart Cafraglutide for the Treatment of Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

The Pharmacodynamics of Maridebart Cafraglutide: A Dual-Action Approach to Metabolic Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Maridebart cafraglutide (formerly AMG 133) is an investigational, long-acting bi-specific molecule developed by Amgen for the treatment of obesity and related metabolic disorders.[1][2] It represents a novel therapeutic approach by combining two distinct pharmacodynamic actions in a single entity: antagonism of the glucose-dependent insulinotropic polypeptide receptor (GIPR) and agonism of the glucagon-like peptide-1 receptor (GLP-1R).[1][3] This unique mechanism is engineered into an antibody-peptide conjugate, consisting of a fully human monoclonal anti-human GIPR antagonist antibody linked to two GLP-1 analogue agonist peptides.[3][4] This design provides a long pharmacokinetic half-life, allowing for monthly or potentially less frequent subcutaneous administration. The dual targeting of GIPR and GLP-1R is based on preclinical and human genetic data suggesting that inhibiting GIPR signaling may be synergistic with the established weight-loss effects of GLP-1R activation.[2] This technical guide provides a comprehensive overview of the pharmacodynamics of maridebart cafraglutide, detailing its mechanism of action, in vitro and in vivo effects, and the experimental protocols utilized in its evaluation.

Mechanism of Action: A Dual-Targeting Strategy

Maridebart cafraglutide's innovative design allows it to simultaneously engage two key receptors in metabolic regulation:

-

GLP-1 Receptor (GLP-1R) Agonism: The two GLP-1 analogue peptides attached to the antibody backbone act as potent agonists of the GLP-1R.[3] Activation of GLP-1R is a well-established mechanism for weight loss and improved glycemic control. The downstream effects include enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, delayed gastric emptying, and increased satiety, which is mediated through central nervous system pathways.[5]

-

GIP Receptor (GIPR) Antagonism: The monoclonal antibody component of maridebart cafraglutide functions as an antagonist of the GIPR.[3] While GIP is also an incretin hormone that stimulates insulin secretion, genetic studies in humans have linked variants that reduce GIPR activity with lower Body Mass Index (BMI).[6] Preclinical studies have further suggested that blocking GIPR can prevent weight gain and lead to weight loss, potentially by reducing fat storage.[7]

The simultaneous GIPR antagonism and GLP-1R agonism are hypothesized to produce a synergistic effect on weight loss and metabolic improvement.[8]

Signaling Pathways

The pharmacodynamic effects of maridebart cafraglutide are initiated through the modulation of intracellular signaling cascades upon receptor binding. Both GLP-1R and GIPR are G-protein coupled receptors that, upon activation, primarily signal through the adenylyl cyclase/cyclic AMP (cAMP) pathway.

GLP-1R Agonism Signaling Pathway

Activation of the GLP-1R by the peptide analogues of maridebart cafraglutide leads to the stimulation of adenylyl cyclase, which increases intracellular cAMP levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[5][9] Activated CREB translocates to the nucleus and modulates the transcription of genes involved in insulin secretion, cell proliferation, and apoptosis.

References

- 1. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. amgen.com [amgen.com]

- 3. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. news-medical.net [news-medical.net]

- 7. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]

- 8. communities.springernature.com [communities.springernature.com]

- 9. The Neuroprotective Effect of Liraglutide is Mediated by Glucagon-Like Peptide 1 Receptor-Mediated Activation of cAMP/PKA/CREB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular pathways affected by maridebart cafraglutide

An In-Depth Technical Guide to the Cellular Pathways Affected by Maridebart Cafraglutide

Executive Summary

Maridebart cafraglutide (also known as MariTide or AMG 133) is a pioneering investigational therapeutic for obesity and related metabolic disorders.[1] Developed by Amgen, it is an antibody-peptide conjugate engineered with a novel, dual mechanism of action.[1][2] This molecule simultaneously functions as a glucagon-like peptide-1 receptor (GLP-1R) agonist and a glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist.[3] This unique combination is based on human genetic and preclinical data suggesting that inhibiting GIPR signaling may protect against obesity and act synergistically with the established weight-loss effects of GLP-1R activation.[1][4] Preclinical and clinical trials have demonstrated substantial, durable weight loss and improvements in metabolic parameters.[5][6] This document provides a detailed overview of the affected cellular pathways, a summary of key quantitative data, and the methodologies of pivotal experiments.

Molecular Design and Mechanism of Action

Maridebart cafraglutide is a bispecific, long-acting molecule constructed by linking a fully human monoclonal antibody that targets and antagonizes the GIPR to two GLP-1 analog peptides.[3][4] This innovative antibody-peptide conjugate structure confers a long pharmacokinetic half-life, allowing for monthly or potentially less frequent subcutaneous administration, a significant advantage over daily or weekly injections required by other therapies in its class.[1][2]

The dual mechanism targets two key incretin hormone pathways:

-

GLP-1 Receptor (GLP-1R) Agonism: Like other successful incretin-based therapies, maridebart cafraglutide activates GLP-1R. This interaction triggers signaling cascades in various tissues, including the brain (hypothalamus), pancreas, and gastrointestinal tract, to reduce appetite, delay gastric emptying, and enhance glucose-dependent insulin secretion.[2][7][8]

-

GIP Receptor (GIPR) Antagonism: In a departure from dual-agonist therapies, maridebart cafraglutide blocks the GIPR. While GIP also contributes to insulin regulation, chronic activation in the context of obesity may promote fat storage.[3][7] Genetic studies have shown that naturally occurring, activity-reducing variants in the GIPR gene are associated with a lower Body Mass Index (BMI).[4] By inhibiting this pathway, maridebart cafraglutide is hypothesized to reduce fat accumulation and potentiate the weight-loss effects driven by GLP-1R agonism.[3][7]

Affected Cellular Signaling Pathways

The therapeutic effects of maridebart cafraglutide are mediated by its modulation of two distinct G-protein coupled receptor (GPCR) signaling pathways.

GLP-1 Receptor Agonist Pathway

Activation of the GLP-1 receptor, primarily in the pancreas and central nervous system, initiates a cascade that increases intracellular cyclic adenosine monophosphate (cAMP). This leads to the activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), culminating in enhanced insulin secretion, suppressed glucagon release, delayed gastric emptying, and centrally-mediated appetite suppression.[7]

GIP Receptor Antagonist Pathway

Maridebart cafraglutide's monoclonal antibody component binds to the GIP receptor, preventing the endogenous ligand GIP from activating its downstream signaling. This blockade is theorized to inhibit GIP-mediated effects, such as the promotion of fat storage in adipose tissue, thereby contributing to a net negative energy balance and augmenting weight loss.

Integrated Dual-Action Mechanism

The synergistic effect of maridebart cafraglutide arises from the simultaneous engagement of both pathways. The GLP-1R agonism actively promotes weight loss signals, while GIPR antagonism removes a potential counter-regulatory signal that could promote energy storage, leading to more profound and sustained metabolic benefits.

Quantitative Data Summary

The following tables summarize key quantitative outcomes from preclinical and clinical investigations of maridebart cafraglutide.

Table 1: Preclinical Efficacy Data

| Species | Model | Treatment Effects | Reference |

| Mice | Diet-induced Obesity | Reduced food intake, blood glucose, plasma insulin, and lipid levels. | [5] |

| Cynomolgus Monkeys | Obese | After 6 weeks: Reduced body weight, total energy intake, fasting triglycerides, insulin, and cholesterol. | [5] |

Table 2: Phase 1 Clinical Trial Results (NCT04478708)

| Parameter | Cohort / Dose | Result | Reference |

| Body Weight Loss | Multiple Ascending Dose (Highest) | 14.5% mean reduction by day 85 | [9] |

| Placebo | 1.5% mean reduction by day 85 | [9] | |

| Multiple Ascending Dose (Lowest) | 7.4% mean reduction after 3 doses | [9] | |

| Durability | Multiple Ascending Dose | Weight loss maintained for up to 150 days after last dose | [9] |

| Pharmacokinetics | Single & Multiple Ascending Doses | Mean half-life (intact molecule): 14 to 16 days | [5] |

| Mean half-life (total molecule): 21 to 24 days | [5][6] |

Table 3: Phase 2 Clinical Trial Results at 52 Weeks (NCT05669599)

| Cohort | Dosing Regimen (Subcutaneous) | Mean % Change in Body Weight | Mean Change in HbA1c | Reference |

| Obesity (without T2D) | Placebo | -2.5% | N/A | [10] |

| 420 mg every 8 weeks | -12.3% | N/A | [11] | |

| 280 mg every 4 weeks | -8.4% | N/A | [11] | |

| 420 mg every 4 weeks | -12.3% | N/A | [11] | |

| 420 mg every 4 weeks (12-week escalation) | -16.2% | N/A | [10][11] | |

| Obesity with T2D | Placebo | -1.7% | +0.1 percentage points | [10][11] |

| 140 mg every 4 weeks | -8.4% | -1.2 percentage points | [10][11] | |

| 280 mg every 4 weeks | -10.5% (approx.) | -1.4 percentage points (approx.) | [10][11] | |

| 420 mg every 4 weeks | -12.3% | -1.6 percentage points | [10][11] | |

| *Note: Some values are interpolated from ranges presented in sources. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of maridebart cafraglutide.